Isobutylmalononitrile
Overview
Description
Isobutylmalononitrile, also known as 2-(2-methylpropyl)propanedinitrile, is an organic compound with the molecular formula C7H10N2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of two cyano groups attached to a central carbon atom, which is further bonded to an isobutyl group.
Preparation Methods
Isobutylmalononitrile can be synthesized through various methods. One common synthetic route involves the reaction of isobutyl bromide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the malononitrile anion. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Isobutylmalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield amines or other reduced products.
Substitution: The cyano groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isobutylmalononitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biochemical probes and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of isobutylmalononitrile involves its ability to act as a nucleophile due to the presence of the cyano groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the generation of diverse chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Isobutylmalononitrile can be compared with other malononitrile derivatives, such as:
Malononitrile: The simplest derivative with two cyano groups attached to a central carbon atom.
Benzylidenemalononitrile: A derivative with a benzylidene group attached to the central carbon atom.
Ethylmalononitrile: A derivative with an ethyl group attached to the central carbon atom.
The uniqueness of this compound lies in its isobutyl group, which imparts different chemical and physical properties compared to other malononitrile derivatives. This makes it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-(2-methylpropyl)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(2)3-7(4-8)5-9/h6-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIRUVADHRKHPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704549 | |
Record name | (2-Methylpropyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30963-89-4 | |
Record name | (2-Methylpropyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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